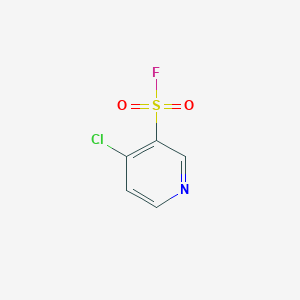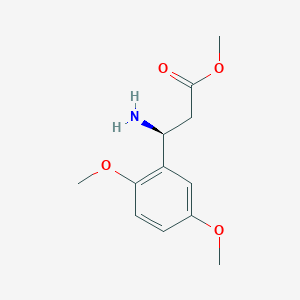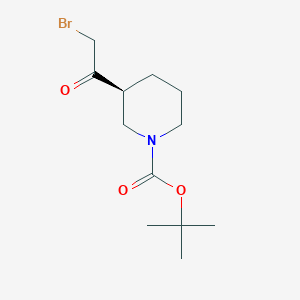
tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a tert-butyl group, a bromoacetyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromoacetyl Group: The bromoacetyl group can be introduced via a nucleophilic substitution reaction using bromoacetyl chloride and a suitable base.
Esterification: The carboxylate ester is formed by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, potentially including carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or amines.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It could be used in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate depends on its specific application. In drug development, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways.
Comparación Con Compuestos Similares
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-chloroacetyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and potential biological activity. The stereochemistry (3S) also plays a crucial role in its interactions and effectiveness in various applications.
Propiedades
Fórmula molecular |
C12H20BrNO3 |
|---|---|
Peso molecular |
306.20 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3/t9-/m0/s1 |
Clave InChI |
FTDGLGFKVKVHTE-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)CBr |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
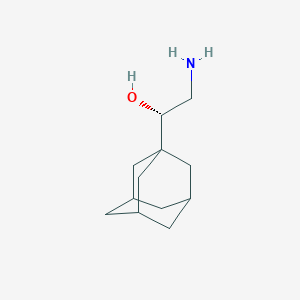

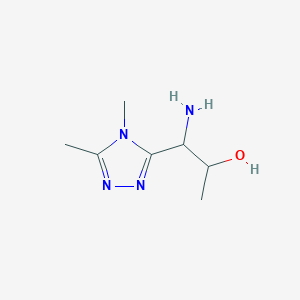
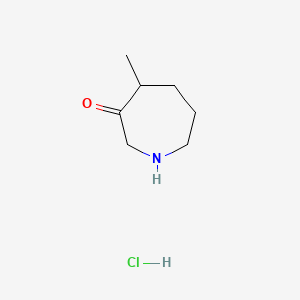
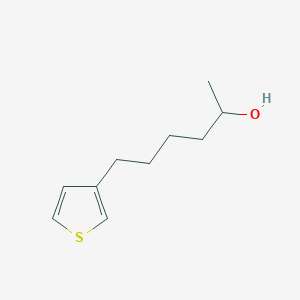
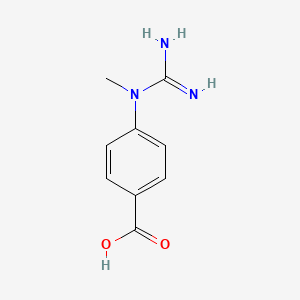
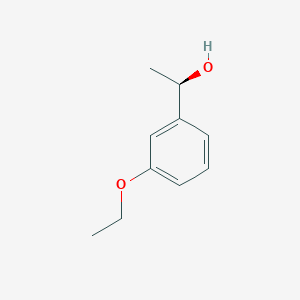
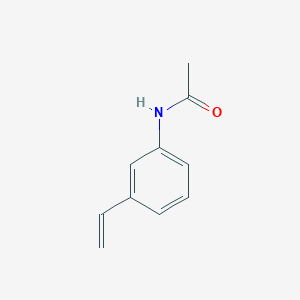
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
